![molecular formula C5H9N3S B1327112 N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine CAS No. 1060817-72-2](/img/structure/B1327112.png)
N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
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Overview
Description
“N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine” is a compound with the molecular formula C5H9N3S . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine” consists of a 1,3,4-thiadiazole ring substituted with a methyl group at the 4th position and a N-methyl methanamine group at the 1st position .Physical And Chemical Properties Analysis
“N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine” has a molecular weight of 143.21 . It is a liquid at room temperature .Scientific Research Applications
Synthesis of 1,2,3-Triazoles
“N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine” could potentially be used in the synthesis of 1,2,3-triazoles . 1,2,3-triazoles are nitrogen-containing heterocyclic compounds that have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Drug Discovery
This compound could be used in drug discovery, particularly in the development of new pharmaceuticals . For example, many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .
Biological Activity
The compound could be used to study biological activity. For instance, 1,2,3-triazoles have been found to exhibit various biological activities .
Organic Synthesis
“N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine” could be used in organic synthesis, particularly in the development of new synthetic methodologies .
Antimicrobial Agents
1,3,4-thiadiazole derivatives, which could potentially be synthesized from “N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine”, have been found to exhibit potent antimicrobial activity . These compounds were tested against E. coli, B. mycoides, and C. albicans, with four compounds outperforming the others in terms of antimicrobial activity .
Cytotoxic Activity
1,3,4-thiadiazole derivatives have been found to exhibit cytotoxic activity . A structure–activity relationship study revealed that the nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .
Future Directions
The future research directions could involve exploring the potential biological activities of “N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine” and its derivatives, given the known bioactivities of 1,3,4-thiadiazole derivatives . Further studies could also focus on the development of efficient synthesis methods for this compound.
properties
IUPAC Name |
N-methyl-1-(4-methylthiadiazol-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-4-5(3-6-2)9-8-7-4/h6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLGXALTUJAMMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649336 |
Source
|
Record name | N-Methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine | |
CAS RN |
1060817-72-2 |
Source
|
Record name | N-Methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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